molecular formula C13H19N3OS B5595938 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide

4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide

Cat. No.: B5595938
M. Wt: 265.38 g/mol
InChI Key: AHFWKDHXCSQBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.12488341 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of piperazine derivatives, including those related to 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide, often involves complex reactions aimed at introducing specific functional groups to enhance biological activity or physicochemical properties. For instance, some studies have focused on creating piperazine derivatives with specific substitutions to explore their antimicrobial activities or to study their potential as ligands for various receptors (Bektaş et al., 2010; Abate et al., 2011).

Biological Activities and Applications

  • Some derivatives of this compound have been investigated for their potential biological activities. For example, certain piperazine derivatives have been evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
  • Other studies have focused on the potential of piperazine derivatives as ligands for various receptors, such as serotonin receptors, which could have implications for developing therapeutics for neurological disorders (Lacivita et al., 2009).

Advanced Applications

  • In the field of nanomedicine, piperazine derivatives have been explored for their use in conjugation with nanoparticles to create novel imaging agents or drug delivery systems. For instance, the conjugation of silver nanoparticles with piperazine derivatives has been studied for targeted optical imaging applications, showcasing the versatility of these compounds in advanced scientific research (Chaturvedi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if this compound is used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s important to refer to the appropriate safety data sheets (SDS) for detailed information .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential applications. This might include exploring its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWKDHXCSQBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.